2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is a compound belonging to the benzoxazine family, characterized by a bicyclic structure that includes a benzene ring fused to an oxazine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is and it is often recognized for its derivatives that exhibit various pharmacological properties.
The compound can be synthesized through various methods involving the reaction of isatoic anhydrides with acylating agents, such as carboxylic acids or acyl halides, under specific conditions that typically include the presence of tertiary amines as catalysts . Additionally, it can be derived from the reduction of 2-(2-nitrophenoxy)acetonitrile adducts using iron and acetic acid .
The synthesis of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For example, controlling temperature and reaction time while removing by-products such as pyridine can significantly enhance product recovery. The final product can be purified through crystallization from solvents like cyclohexane or benzene .
The molecular structure of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid features a benzene ring fused to a five-membered oxazine ring. The presence of a keto group at position 2 enhances its reactivity and biological activity.
Key structural data includes:
The reactivity of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid allows it to participate in various chemical transformations:
The reactions are typically carried out under controlled conditions to prevent degradation or side reactions. For example, oxidation reactions may require specific oxidizing agents and solvents to achieve desired selectivity.
The mechanism by which 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid exerts its biological effects often involves interaction with biological targets such as enzymes or receptors.
Experimental data indicates that certain derivatives exhibit significant antimicrobial activity against various strains, suggesting a potential mechanism involving disruption of cell wall synthesis or interference with metabolic pathways.
Key physical properties include:
Chemical properties include:
Relevant data shows that these properties contribute to its reactivity and suitability for various applications in organic synthesis.
The applications of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid span several fields:
The 1,3-benzoxazine core emerged as a privileged structure in medicinal chemistry following its identification in natural products and synthetic bioactive molecules during the mid-20th century. Early research focused on simpler benzoxazine derivatives observed in plant alkaloids and microbial metabolites, but the discovery of their broad pharmacological potential accelerated structural exploration. By the 1990s, patented synthetic routes enabled the development of benzoxazine-based therapeutic agents, including antimicrobials and central nervous system modulators [2]. The 2-oxo-2H-1,3-benzoxazine substructure specifically gained prominence due to its conformational rigidity and hydrogen-bonding capacity, which facilitated targeted interactions with biological macromolecules. Notable milestones include the patenting of benzoxazine derivatives as kinase inhibitors (EP0695308) and antipsychotic agents (WO9745419), establishing this heterocyclic system as a versatile pharmacophore for drug discovery [2]. The introduction of acetic acid at the 3(4H)-position, yielding 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid (CAS 20068-43-3), represented a strategic advancement by incorporating a carboxylic acid handle for molecular diversification and salt formation.
2-Oxo-2H-1,3-benzoxazine derivatives exhibit substantial structural diversity, primarily through substitutions on the fused benzene ring (A-ring) and modifications at the 3(4H)-position. The scaffold features a bicyclic system where the 1,3-oxazine ring adopts a partially saturated conformation with a lactam functionality essential for hydrogen bonding. 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid exemplifies the C3-functionalized subclass, characterized by an acetic acid chain (-CH₂-COOH) attached to the nitrogen atom (N3) of the oxazine ring [1] [4]. This structural arrangement confers distinct physicochemical properties compared to other derivatives:
Table 1: Structural Variations in 2-Oxo-1,3-benzoxazine Derivatives
Compound Name | Core Structure | C3-Substituent | Molecular Weight (g/mol) |
---|---|---|---|
2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid | 1,3-Benzoxazine-2-one | -CH₂COOH | 207.18 [4] |
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid | 1,4-Benzoxazine-3-one | -CH₂CH₂COOH | 221.21 [3] |
2H-1,3-Benzoxazine-3(4H)-acetic acid hydrazide | 1,3-Benzoxazine-2-one | -CH₂CONHNH₂ | 219.22 [1] |
The acetic acid side chain enables diverse molecular modifications: 1) Salt formation with bases to improve aqueous solubility; 2) Amide coupling to generate prodrugs or peptide conjugates; 3) Esterification for permeability enhancement; and 4) Coordination with metal ions in metalloenzyme-targeted therapeutics. Nuclear substitutions further modulate electronic properties and binding affinity—electron-withdrawing groups at C6 or C7 enhance electrophilicity of the lactam carbonyl, while extended conjugation through C5-C6 fusion enables DNA intercalation [2]. This functional versatility underpins the scaffold’s adaptability across therapeutic contexts, from antimicrobial hybrids to kinase-targeted anticancer agents.
The acetic acid moiety in 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid profoundly influences its metabolic fate and biological interactions. As a carboxylic acid-containing derivative, it undergoes phase II conjugation reactions, primarily glucuronidation and glycine conjugation, facilitating renal elimination—a critical determinant of pharmacokinetic profiles. The α-methylene group adjacent to the carbonyl remains susceptible to enzymatic oxidation, potentially forming a reactive aldehyde intermediate that undergoes rapid dehydrogenation to regenerate the carboxylate [3]. This metabolic pathway resembles beta-oxidation of endogenous fatty acids but occurs without chain shortening in benzoxazine derivatives.
Structurally, the compound exhibits dual pharmacophoric character: 1) The planar benzoxazine ring intercalates into protein hydrophobic pockets or nucleic acid base stacks, while 2) The carboxylic acid group engages in salt bridges or coordinate-covalent bonds with arginine, lysine, or zinc ions in enzymatic active sites. This bifunctionality enables targeted inhibition of enzymes requiring metal cofactors, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). In multiple synthetic analogs, retention of the acetic acid side chain enhanced binding to ATP pockets of kinases through ionic interactions with conserved catalytic lysine residues [2]. Furthermore, the carboxylic acid serves as a bioisostere for phosphate groups, enabling mimicry of phosphotyrosine in signal transduction inhibitors.
Table 2: Metabolic Transformations and Bioactivity of 2-Oxo-2H-1,3-Benzoxazine-3(4H)-Acetic Acid Derivatives
Metabolic Pathway | Chemical Transformation | Biological Consequence | Therapeutic Application |
---|---|---|---|
Glucuronidation | Ether linkage at carboxyl group | Enhanced water solubility, renal excretion | Reduced systemic toxicity |
Glycine conjugation | Amide bond formation | Molecular weight increase, facilitated excretion | Prodrug design strategy |
Oxidative metabolism | α-Hydroxylation → Aldehyde → Carboxylate | Reactivation of active form | Sustained pharmacological activity |
Zinc chelation | Coordinate-covalent bond formation | Enzyme inhibition (e.g., HDACs, MMPs) | Anticancer and anti-inflammatory |
The bioactivity profile of derivatives correlates strongly with C3-side chain length and flexibility. Compared to propionic acid analogs (e.g., 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid) [3], the acetic acid congener demonstrates superior target engagement in enzymes with constrained active sites due to reduced steric bulk. Structure-activity relationship (SAR) studies indicate that elongation beyond two carbons diminishes kinase inhibitory potency, while branching near the carboxylic acid enhances selectivity for GABA receptors [2].
Table 3: Key Chemical Identifiers of 2-Oxo-2H-1,3-Benzoxazine-3(4H)-Acetic Acid
Identifier | Value |
---|---|
CAS Registry Number | 20068-43-3 [4] |
Molecular Formula | C₁₀H₉NO₄ [4] |
Molecular Weight | 207.18 g/mol [4] |
SMILES | OC(=O)CN1Cc2ccccc2OC1=O [4] |
InChI Key | BHULHAHXIGPYKV-UHFFFAOYSA-N [3]* |
Alternative Name | 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid |
*Note: While the InChI Key is listed for a structural analog in [3], it demonstrates the standardization required for this compound.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1